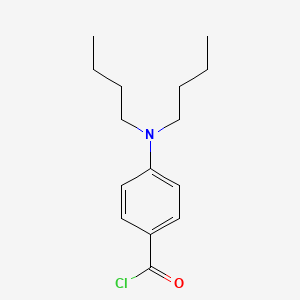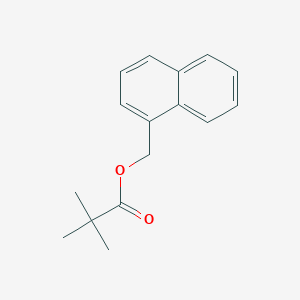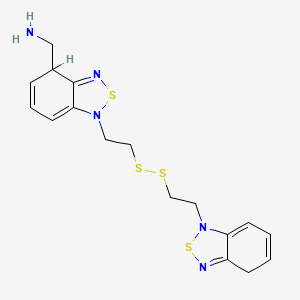
N,N'-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,1,3-benzothiadiazole derivatives with ethylene dithiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkages to thiols.
Substitution: The benzothiadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or material modification.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-5-methanamine)
- N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-6-methanamine)
Uniqueness
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is unique due to its specific substitution pattern on the benzothiadiazole rings and the presence of dithiobis(ethylene) linkages
Properties
CAS No. |
71605-67-9 |
|---|---|
Molecular Formula |
C17H21N5S4 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
[1-[2-[2-(4H-2,1,3-benzothiadiazol-1-yl)ethyldisulfanyl]ethyl]-4H-2,1,3-benzothiadiazol-4-yl]methanamine |
InChI |
InChI=1S/C17H21N5S4/c18-12-13-4-3-7-16-17(13)20-26-22(16)9-11-24-23-10-8-21-15-6-2-1-5-14(15)19-25-21/h1-4,6-7,13H,5,8-12,18H2 |
InChI Key |
VMFGRYOFIVFHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=NSN2CCSSCCN3C4=CC=CC(C4=NS3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


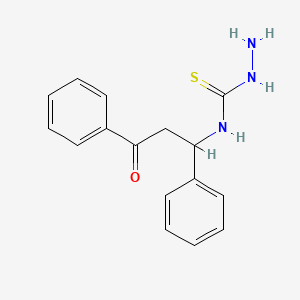
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
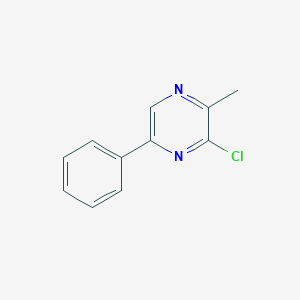
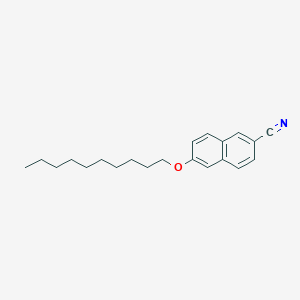

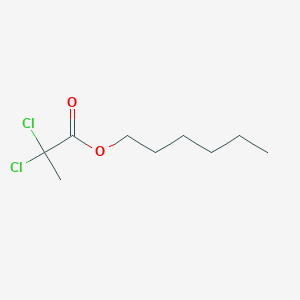

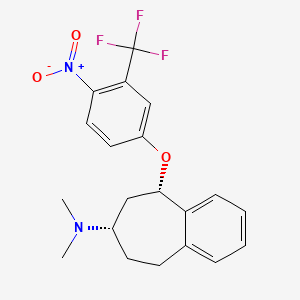
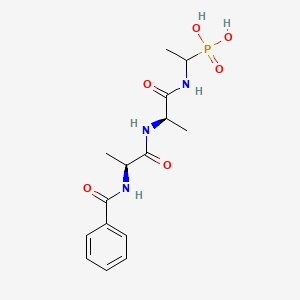
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
